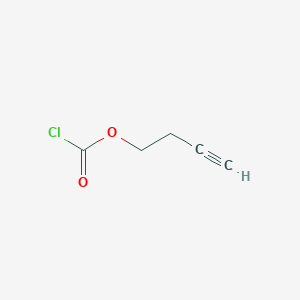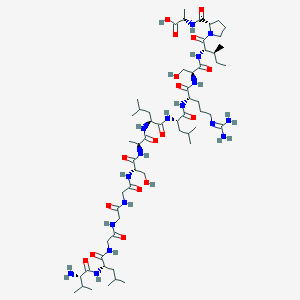![molecular formula C8H7Cl3O2S B065141 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene CAS No. 175203-30-2](/img/structure/B65141.png)
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the molecular formula C8H7Cl3O2S . It is also known as "2-Chloroethyl (2,4-Dichlorophenyl) Sulfone" .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” consists of a benzene ring substituted with two chlorine atoms and a (2-chloroethyl)sulfonyl group . The molecular weight of this compound is 273.56 .Chemical Reactions Analysis
The chemical reactions of “2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” could involve electrophilic aromatic substitution or nucleophilic substitution . The exact reactions would depend on the specific conditions and reagents used.Safety And Hazards
“2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene” is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection .
Propiedades
IUPAC Name |
2,4-dichloro-1-(2-chloroethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKIQPDEDLHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381259 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene | |
CAS RN |
175203-30-2 |
Source


|
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)